N-Methoxy-N-methyl-1H-indole-3-carboxamide

Organic Synthesis Process Chemistry Weinreb Amide

Medicinal chemistry programs targeting kinase (e.g., renin) inhibitors face regioisomeric purity challenges. The 3-substituted Weinreb amide ensures correct target engagement geometry. - Enables controlled nucleophilic addition without over-addition/reduction side products. - Validated scaffold: indole-3-carboxamide core delivers renin IC50 values as low as 2 nM. - Documented synthetic route with 78% isolated yield for reliable gram-scale supply.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 214759-95-2
Cat. No. B1612926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N-methyl-1H-indole-3-carboxamide
CAS214759-95-2
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CNC2=CC=CC=C21)OC
InChIInChI=1S/C11H12N2O2/c1-13(15-2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3
InChIKeyUYTJMACZQVKQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-N-methyl-1H-indole-3-carboxamide: Strategic Weinreb Amide Building Block


N-Methoxy-N-methyl-1H-indole-3-carboxamide (CAS 214759-95-2, C11H12N2O2, MW 204.23) is an indole derivative classified as a Weinreb amide. As an N,O-dimethylhydroxamic acid derivative of 1H-indole-3-carboxylic acid, it serves as a versatile synthetic building block that enables controlled nucleophilic addition reactions without over-addition or reduction side products [1]. Its canonical SMILES is CON(C)C(=O)C1=CNC2=CC=CC=C21 . The compound is primarily employed as an intermediate in medicinal chemistry for the synthesis of bioactive indole-containing scaffolds .

Substitution Risks for N-Methoxy-N-methyl-1H-indole-3-carboxamide


N-Methoxy-N-methyl-1H-indole-3-carboxamide cannot be indiscriminately replaced by its regioisomers or other indole carboxamides due to critical differences in chemical reactivity, synthetic accessibility, and biological target engagement. The position of the carboxamide group on the indole ring dictates both the electronic properties governing subsequent synthetic transformations and the spatial orientation required for specific protein-ligand interactions in medicinal chemistry campaigns [1]. Furthermore, documented synthetic protocols yield significantly different outcomes in terms of yield and purity depending on the regioisomer . The quantitative evidence below demonstrates that the 3-substituted isomer offers a favorable balance of synthetic efficiency and validated utility that is not guaranteed by its 2-, 4-, 5-, or 6-substituted analogs.

Quantitative Comparison of N-Methoxy-N-methyl-1H-indole-3-carboxamide and Analogs


Synthetic Yield: 3- vs. 6-Carboxamide Weinreb Amide

The 3-carboxamide regioisomer (CAS 214759-95-2) is reported to be synthesized in 78% yield from indole-3-carboxylic acid via the acid chloride intermediate using oxalyl chloride and N,O-dimethylhydroxylamine hydrochloride . In a separate patent procedure, the analogous 6-carboxamide regioisomer (CAS 394653-94-2) was prepared via CDI activation in 77% yield . This quantitative parity in yield suggests that the 3-isomer does not present a synthetic disadvantage relative to the 6-isomer, while offering distinct regiochemical advantages for downstream derivatization.

Organic Synthesis Process Chemistry Weinreb Amide

Regioisomeric Specificity: Indole-3-Carboxamide Pharmacophore

While the N-Methoxy-N-methyl-1H-indole-3-carboxamide itself serves primarily as a synthetic intermediate, the indole-3-carboxamide core is a privileged scaffold in medicinal chemistry. The 3-position substitution is frequently essential for potent biological activity, as exemplified by indole-3-carboxamide-based renin inhibitors achieving IC50 values as low as 2 nM [1]. In contrast, regioisomeric indole carboxamides (e.g., 4-, 5-, or 6-substituted) are documented to engage different biological targets, such as IKK2 [2] or MmpL3 [3], with distinct SAR profiles. This underscores that the choice of regioisomer is not interchangeable and directly impacts the biological outcome of derived compounds.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Purity and Supplier Diversity: 3- vs. 5-Carboxamide Isomer

Commercially, N-Methoxy-N-methyl-1H-indole-3-carboxamide is widely available from multiple vendors at standard purities of 95%+ . In contrast, its 5-carboxamide regioisomer (CAS 1056442-76-2) is less commonly stocked, with typical catalog listings indicating a purity of 97% but with fewer supplier options . This difference in market presence and supplier diversity can impact lead times and cost for procurement.

Chemical Procurement Quality Control Building Block

Optimal Applications of N-Methoxy-N-methyl-1H-indole-3-carboxamide


Synthesis of Indole-3-Carboxamide-Derived Kinase Inhibitors

This compound is ideally suited as a building block for medicinal chemistry programs targeting kinases such as renin. The indole-3-carboxamide core is a validated scaffold for potent renin inhibition (IC50 values as low as 2 nM) [1]. Using the 3-substituted Weinreb amide ensures the correct regioisomeric orientation for target engagement, whereas the 4-, 5-, or 6-isomers would lead to compounds with different biological profiles . The synthetic route described in US5741801 [2] provides a reliable method for producing this key intermediate.

Multi-Step Synthesis with Controlled Acyl Substitution

As a Weinreb amide, N-Methoxy-N-methyl-1H-indole-3-carboxamide is uniquely suited for synthetic sequences requiring clean conversion to ketones or aldehydes without over-addition or reduction side products. The 78% isolated yield reported for its preparation [1] demonstrates that it can be generated efficiently and in sufficient quantity for use as a stoichiometric building block in multi-step syntheses, such as those described for aryl hydrocarbon receptor ligands .

Development of Non-Chiral Renin Inhibitors

Research programs focused on developing non-chiral renin inhibitors benefit specifically from the indole-3-carboxamide scaffold. The N-methoxy-N-methyl derivative serves as the direct precursor to the active pharmacophore. The 3-position substitution is essential for achieving the potent, low-nanomolar inhibition of renin observed in lead compounds [1]. Procurement of the 3-isomer is therefore mandatory for SAR studies in this therapeutic area.

Comparative Regioisomer Studies in Medicinal Chemistry

For research groups conducting systematic structure-activity relationship (SAR) studies, the 3-carboxamide isomer provides a well-documented benchmark. Its synthesis and characterization are established [1], and its biological relevance is supported by patent literature . Purchasing this specific isomer allows researchers to compare their findings directly to existing data on indole-3-carboxamide derivatives, facilitating interpretation and publication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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